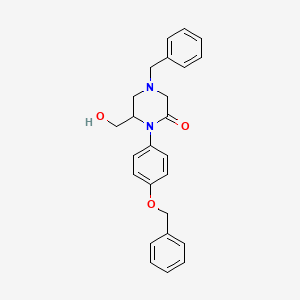
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and benzyloxy groups, as well as a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxy halides, respectively.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Benzyl halides, benzyloxy halides, and other suitable nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
4-Benzyl-1-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)piperazin-2-one can be compared with other similar compounds, such as:
4-Benzylpiperazine: Lacks the benzyloxy and hydroxymethyl groups, which may result in different biological activity.
1-(4-Benzyloxyphenyl)piperazine: Lacks the benzyl and hydroxymethyl groups, which may affect its chemical reactivity and biological properties.
6-Hydroxymethylpiperazine: Lacks the benzyl and benzyloxy groups, which may influence its overall stability and reactivity.
The unique combination of benzyl, benzyloxy, and hydroxymethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
889939-06-4 |
|---|---|
Fórmula molecular |
C25H26N2O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-benzyl-6-(hydroxymethyl)-1-(4-phenylmethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C25H26N2O3/c28-18-23-16-26(15-20-7-3-1-4-8-20)17-25(29)27(23)22-11-13-24(14-12-22)30-19-21-9-5-2-6-10-21/h1-14,23,28H,15-19H2 |
Clave InChI |
IAVHITPTJAGRMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)CN1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


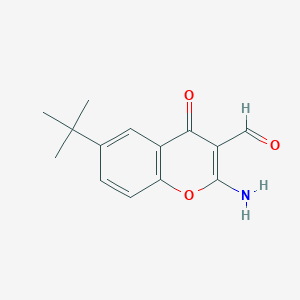

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)

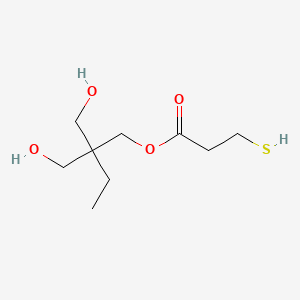

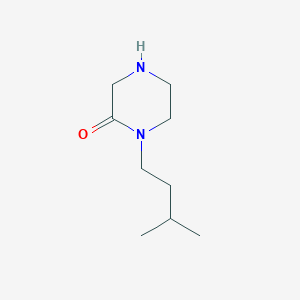

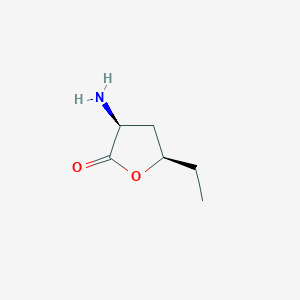
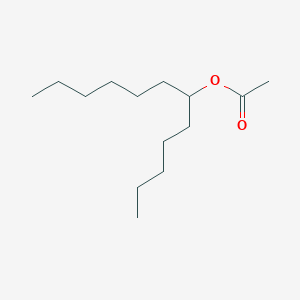
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


